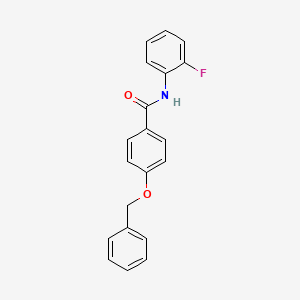

N-(3-フルオランチル)マレイミド

説明

Synthesis Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives is a subject of extensive research. A notable approach involves the multi-component synthesis, providing a pathway to various substituted pyrrolidine-2,5-diones. This method highlights the versatility and efficiency of synthesizing complex structures from simpler precursors, offering a potential route for synthesizing the "1-(3-fluoranthenyl)" derivative (Adib et al., 2010).

Molecular Structure Analysis

The molecular structure of 1H-pyrrole-2,5-dione derivatives plays a crucial role in determining their chemical reactivity and properties. Advanced techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating these structures. The presence of the fluoranthenyl group is likely to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules.

Chemical Reactions and Properties

1H-pyrrole-2,5-dione derivatives participate in various chemical reactions, including nucleophilic attacks, which are influenced by substituent effects. The reactivity can be modulated by electron-withdrawing or donating groups, indicating a rich chemistry that could be exploited for further functionalization of the "1-(3-fluoranthenyl)" derivative (Kappe et al., 1995).

科学的研究の応用

生体分子の蛍光標識

N-(3-フルオランチル)マレイミド: は、タンパク質やペプチド中のチオール基と反応する能力があるため、蛍光標識で広く使用されています 。この反応は安定なチオエーテル結合を形成するため、タンパク質構造とダイナミクス、タンパク質間相互作用、酵素活性の研究に役立つツールとなっています。

スルフヒドリル基の検出

この化合物は、蛍光性のスルフヒドリル試薬として機能し、さまざまな生物学的サンプル中の-SH基の存在を検出するために使用できます 。この用途は、細胞や組織中のグルタチオンを定量化する生化学の分野で特に役立ちます。

子宮内遺伝子治療研究

遺伝子治療の分野では、N-(3-フルオランチル)マレイミドは、βサラセミアなどの先天性血液疾患を治療するための子宮内遺伝子治療(IUGT)の研究に使用されてきました 。これは、遺伝子治療の有効性を調べるためのモデルを作成するために使用されます。

蛍光プローブの開発

この化合物は、生物学研究用の新しい蛍光プローブの開発に役立ちます 。その蛍光特性により、リアルタイムで生物学的プロセスを可視化および追跡するために使用できるプローブを作成できます。

ゲル電気泳動におけるタンパク質マーカー

N-(3-フルオランチル)マレイミド: は、ゲル電気泳動で蛍光タンパク質マーカーとして使用できます 。この用途は、複雑な混合物中のタンパク質の分離と特定に不可欠です。

生体高分子の時間依存性プロセスの研究

この化合物の特性により、生体高分子の時間依存性プロセスを研究するのに適しています 。研究者はこれを用いて、タンパク質の折り畳み速度論や生体分子におけるその他の動的イベントを調査できます。

Safety and Hazards

作用機序

Target of Action

The primary target of N-(3-Fluoranthyl)maleimide is thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, including proteins. They play a crucial role in the structure and function of these molecules .

Mode of Action

N-(3-Fluoranthyl)maleimide acts as a thiol fluorescent probe . It interacts with its targets (thiol groups) by forming a covalent bond, which results in a change in the fluorescence properties of the molecule . This allows for the study of time-dependent processes of biopolymers .

Pharmacokinetics

It’s soluble in dmso , which suggests it could be well-absorbed and distributed in biological systems where DMSO is used as a solvent.

Result of Action

The result of N-(3-Fluoranthyl)maleimide’s action is the ability to study the time-dependent processes of biopolymers . By binding to thiol groups and changing fluorescence properties, it allows researchers to track and study these processes in real-time .

特性

IUPAC Name |

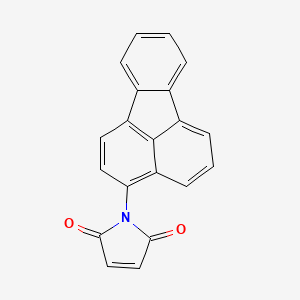

1-fluoranthen-3-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-18-10-11-19(23)21(18)17-9-8-15-13-5-2-1-4-12(13)14-6-3-7-16(17)20(14)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUISHUGHCOJZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N5C(=O)C=CC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4069397 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60354-76-9 | |

| Record name | 1-(3-Fluoranthenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60354-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Fluoranthyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060354769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(3-fluoranthenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4069397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(fluoranthen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does FAM's interaction with muscle proteins provide insights into muscle contraction?

A1: FAM specifically binds to thiol groups, which are abundant in cysteine residues found in proteins. In muscle cells, FAM primarily labels myosin heavy chains, a key component of the contractile machinery. [] This labeling allows researchers to track the conformational changes of myosin during muscle contraction by observing changes in FAM's fluorescence spectrum. [] For example, a blue shift in the emission spectrum is observed during the transition from a muscle's rigor state (no ATP) to a relaxed or contracted state (presence of ATP), indicating a change in the environment surrounding the FAM-labeled myosin. []

Q2: What are the advantages of using FAM over other fluorescent probes for studying muscle contraction?

A2: FAM possesses a medium fluorescence lifetime (approximately 20 nanoseconds), which makes it suitable for studying time-dependent processes like muscle contraction. [] Additionally, studies comparing FAM with another probe, ANM (N-(1-anilinonaphthyl-4)maleimide), confirmed that the observed fluorescence changes were not artifacts of muscle fiber movement, validating FAM's reliability in such applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)